N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzothiazole core, a thiophene ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated benzothiazole intermediate. The oxane ring is often formed via an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole core can be reduced to form dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted thiophene derivatives.
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is studied for its use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Electronics: Its unique electronic properties make it a candidate for use in various electronic devices.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole core is known to interact with DNA and proteins, potentially disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dibromothiophene are structurally similar due to the thiophene ring.
Oxane Derivatives: Compounds such as tetrahydropyran and oxane-2-carboxylic acid share the oxane ring structure.
Uniqueness
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is unique due to the combination of the benzothiazole, thiophene, and oxane rings in a single molecule. This unique structure imparts distinct electronic and chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-16(17-20-13-4-1-2-5-14(13)24-17)19-12-18(7-9-22-10-8-18)15-6-3-11-23-15/h1-6,11H,7-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCANJDUNMFYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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